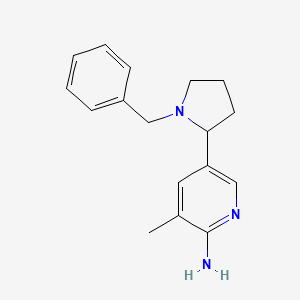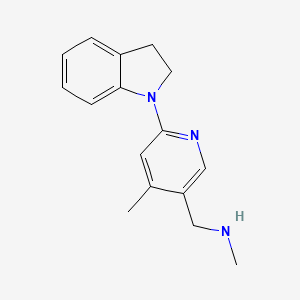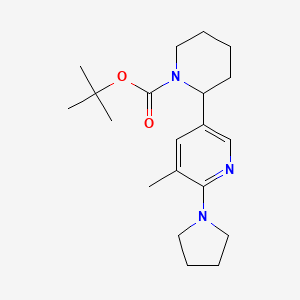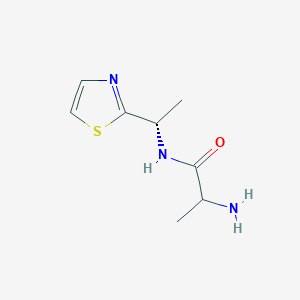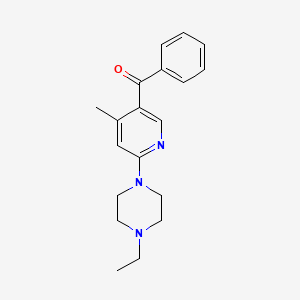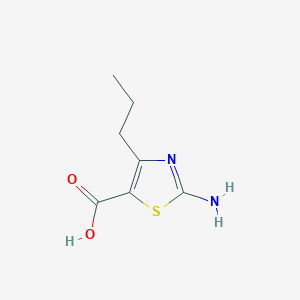
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a triazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid typically involves the reaction of 2-nitrophenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-1H-1,2,3-triazole-5-carboxylicacid.
Substitution: Various substituted triazole derivatives.
Cyclization: Complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenyl-1H-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.
1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure but with the carboxylic acid group at a different position.
2-Nitrophenyl-1H-1,2,3-triazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group
Uniqueness: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H6N4O4 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
3-(2-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-3-1-2-4-7(6)13(16)17/h1-5H,(H,14,15) |
InChI-Schlüssel |
JDZMNIXOOCNSFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



